molecular formula C14H15BrO2 B1519903 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene CAS No. 1823183-99-8

2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene

Cat. No. B1519903
CAS RN: 1823183-99-8
M. Wt: 295.17 g/mol
InChI Key: XPCZRVLEXALHNC-JTQLQIEISA-N
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Description

2-Bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is a chemical compound with the CAS Number: 142524-71-8 . It has a molecular weight of 295.18 . It is typically in liquid form and is stored at ambient temperature .


Molecular Structure Analysis

The molecular formula of this compound is C14H15BrO2 . This compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The bromine atom is attached at the 2nd position and an ethoxyethoxy group at the 6th position of the naphthalene core .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 295.18 .

Scientific Research Applications

1. Environmental Impact Studies

Brominated hydrocarbons like 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene, used as flame retardants, can form hazardous combustion byproducts such as brominated dioxins when subjected to high-temperature pyrolysis. This has implications for environmental safety, particularly in the disposal of materials containing these compounds in incinerators or in accidental fires. Studies like those conducted by Evans and Dellinger (2003) and Evans and Dellinger (2005) provide insights into the mechanisms of dioxin formation from these processes.

2. Synthesis of Proton Sponge Derivatives

Research by Pozharskii et al. (2003) has explored the synthesis of "proton sponge" derivatives from naphthalenes. These compounds have significant applications in chemistry due to their unique structural and spectral characteristics.

3. Photochemical Studies

The study of photochemistry of bromonaphthols, including derivatives of naphthalene, reveals interesting aspects of their behavior under light exposure. Such studies, like the one conducted by Pretali et al. (2009), have implications in understanding the fundamental processes in photochemical reactions.

4. Polymer Science Applications

Compounds like this compound find applications in the field of polymer science. For instance, research by Percec et al. (1994) on "Willowlike" Thermotropic Dendrimers involves the use of bromonaphthalene derivatives in the synthesis and characterization of novel polymers.

5. Applications in Organic Synthesis

The use of bromonaphthalene derivatives in organic synthesis is highlighted in the work of Xu and He (2010) and Yuan et al. (2008). These studies explore the synthesis of important intermediates and adsorbents using bromonaphthalene derivatives, demonstrating their versatility in chemical synthesis.

6. Dioxin Formation Mechanisms

The mechanisms of dioxin formation from the thermal degradation of brominated hydrocarbons, including bromonaphthalene derivatives, are critical for understanding environmental pollutants. This is investigated in studies like those by Evans and Dellinger (2003) and Evans and Dellinger (2005).

7. Medicinal Chemistry

In the field of medicinal chemistry, bromonaphthalene derivatives like this compound are used in the synthesis of potential therapeutic agents. For example, Kundu (1980) describes the synthesis of cyclopenta[a]naphthalene derivatives as potential DNA binding agents.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

properties

IUPAC Name

2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCZRVLEXALHNC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H](C)OC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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